molecular formula C13H12N4O B3038788 1-imino-3-(N-phenylanilino)urea CAS No. 902301-39-7

1-imino-3-(N-phenylanilino)urea

Cat. No.: B3038788
CAS No.: 902301-39-7
M. Wt: 240.26 g/mol
InChI Key: SLMGZQSBTPBYQR-UHFFFAOYSA-N
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Description

1-imino-3-(N-phenylanilino)urea is a versatile chemical compound with a unique structure that finds applications in various scientific research areas. This compound is characterized by the presence of an imino group and a phenylanilino group attached to a urea backbone, making it an interesting subject for study in medicinal chemistry, materials science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-imino-3-(N-phenylanilino)urea can be synthesized through a variety of methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound. Another method involves the reaction of amines with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the corresponding urea .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized for high yield and purity, and the process is designed to be scalable and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

1-imino-3-(N-phenylanilino)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the imino group or other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents.

Scientific Research Applications

1-imino-3-(N-phenylanilino)urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-imino-3-(N-phenylanilino)urea involves its interaction with specific molecular targets and pathways. The imino group and phenylanilino group play crucial roles in these interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-imino-3-(N-phenylanilino)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-imino-3-(N-phenylanilino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c14-15-13(18)16-17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMGZQSBTPBYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)N=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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